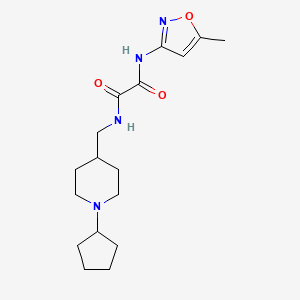

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-12-10-15(20-24-12)19-17(23)16(22)18-11-13-6-8-21(9-7-13)14-4-2-3-5-14/h10,13-14H,2-9,11H2,1H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVPYYUZJRKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that belongs to the oxalamide class of molecules, which are characterized by the presence of an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activity, particularly in neurological and psychiatric disorders. The following sections will detail its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.4 g/mol. The structural representation includes a cyclopentyl piperidine moiety linked to an isoxazole group through an oxalamide bond.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and neuroprotection. The compound may exhibit effects similar to those of other piperidine derivatives, potentially modulating pathways related to mood regulation and cognitive function.

Pharmacological Studies

Research indicates that compounds with similar structural frameworks have shown promise in preclinical studies for treating conditions such as anxiety, depression, and cognitive disorders. For instance, studies on related oxalamides have demonstrated:

- Antidepressant-like effects in animal models.

- Neuroprotective properties , suggesting potential applications in neurodegenerative diseases.

Case Studies

- Study on Neurotransmitter Modulation : A study investigated the effects of oxalamide derivatives on serotonin and dopamine receptors. Results indicated that these compounds could enhance neurotransmitter release, leading to improved mood and cognitive function.

- Behavioral Assessment : In behavioral tests using rodent models, compounds similar to this compound demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages.

Table of Biological Activity Findings

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Cyclopentyl Piperidine Intermediate : This involves the reaction between cyclopentanone and piperidine under acidic conditions.

- Introduction of Isoxazole Group : The isoxazole moiety is introduced through a coupling reaction with appropriate precursors.

- Oxalamide Bond Formation : The final step involves treating the intermediate with oxalyl chloride and a suitable amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Variations

The oxalamide scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Metabolic Stability: Oxalamides such as S336 and No. 1768 exhibit resistance to amide hydrolysis, suggesting similar stability for the target compound. However, bulky substituents (e.g., cyclopentyl) may alter cytochrome P450 interactions.

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~380–400 g/mol) aligns with analogs in [[1], [11–13]], suggesting moderate oral bioavailability.

- Solubility : Polar substituents (e.g., hydroxyethoxy in ) enhance aqueous solubility, whereas the cyclopentyl group may reduce it.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step process involving (i) coupling of oxalamide intermediates with amine derivatives under peptide-coupling agents like TBTU or HATU in DCM or DMF . (ii) Cyclopentylpiperidine and 5-methylisoxazole moieties are introduced via nucleophilic substitution or reductive amination. Key steps include:

- Reaction optimization : Use TEA as a base to deprotonate amines and stabilize intermediates.

- Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate stereoisomers .

- Yield improvement : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of thiazole/isoxazole rings .

Q. How should researchers validate the purity and structural integrity of this compound?

- Analytical workflow :

- LC-MS : Use APCI+ mode to detect [M+H]+ ions (e.g., m/z ~410–440 for similar oxalamides) .

- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Monitor λ = 215–254 nm for amide/aromatic absorbance .

- ¹H NMR : Key signals include δ 1.10–2.20 (cyclopentyl CH₂), 2.27 (isoxazole CH₃), 4.75–5.48 (piperidine CH-N), and 7.41–7.82 (aromatic protons) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing piperidine-cyclopentyl derivatives?

- Chiral resolution :

- Use chiral HPLC (e.g., Chiralpak IA/IB columns) to separate enantiomers.

- Alternatively, employ asymmetric catalysis (e.g., BINAP ligands) during cyclopentyl-piperidine bond formation .

Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) influence bioactivity?

- SAR insights :

- Cyclopentyl groups enhance membrane permeability compared to bulkier cyclohexyl analogs due to reduced steric hindrance .

- Substituting 5-methylisoxazole with thiazole (e.g., in ) reduces antiviral potency but improves solubility .

Q. What mechanisms explain the antiviral or anticancer activity of this compound?

- Hypothesized targets :

- HIV entry inhibition : The piperidine-cyclopentyl group may block CD4-binding sites on gp120, as seen in structurally related oxalamides .

- HDAC inhibition : Analogous compounds ( ) show HDAC6 selectivity, inducing apoptosis in cancer cells via tubulin acetylation .

- Validation methods :

- Surface plasmon resonance (SPR) to measure binding affinity to gp120 or HDAC6.

- siRNA knockdown of target proteins to confirm mechanism .

Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies in reported bioactivity data for similar oxalamides?

- Case study : reports IC₅₀ = 0.5 µM for HIV inhibition, while analogs in show weaker activity (IC₅₀ >10 µM).

- Resolution :

- Verify assay conditions (e.g., cell lines: MT-4 vs. HEK293T may yield divergent results).

- Confirm stereochemical purity: Impurities >5% (e.g., in diastereomeric mixtures) can inflate IC₅₀ values .

Q. Why do LC-MS and NMR data sometimes conflict with theoretical predictions?

- Common issues :

- Adduct formation : APCI+ may generate [M+Na]+ or [M+NH₄]+ ions, requiring high-resolution MS (HRMS) for accurate mass confirmation .

- Solvent effects : DMSO-d6 in NMR can broaden signals for NH protons (δ 8.35–10.75); re-run spectra in CDCl₃ at elevated temps (50°C) to sharpen peaks .

Methodological Recommendations

Q. What computational tools are suited for modeling interactions between this compound and biological targets?

- Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in gp120 or HDAC6 active sites.

- MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers mitigate instability of the 5-methylisoxazole moiety during storage?

- Storage protocol :

- Lyophilize the compound and store at -20°C under argon.

- Avoid aqueous buffers (pH >7) to prevent hydrolysis of the isoxazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.